Fluorination Reduces Lipophilicity
The introduction of a single fluorine atom into a linker scaffold is a validated strategy to reduce lipophilicity (LogP). Research on PROTACs with 'skipped' fluorination patterns in a pentanediol scaffold demonstrated a measurable reduction in LogP, as quantified by a specialized 19F NMR technique. This lowering of LogP is crucial for improving aqueous solubility and overall drug-likeness compared to PROTACs constructed with non-fluorinated linkers [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Reduced lipophilicity relative to non-fluorinated controls (exact value for F-Peg2-cooh not published). |
| Comparator Or Baseline | Non-fluorinated PROTAC linker scaffold (pentanediol-based). |
| Quantified Difference | The study demonstrated the 'lipophilicity-reducing potential' of fluorinated motifs using 19F NMR, indicating a class-level effect of fluorination. |
| Conditions | LogP measured using a 19F NMR method for a series of compounds with a 'skipped' fluorination pattern. |
Why This Matters
For procurement decisions in drug discovery, selecting a linker with the potential for lower lipophilicity is a key strategy to enhance solubility and improve the pharmacokinetic profile of the final PROTAC molecule.
- [1] Troup, Robert Ian. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton, Doctoral Thesis, 2023. View Source
